N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Description
N-(4-Chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-chlorophenyl group attached to the carboxamide nitrogen and a 2-nitrophenoxy substituent at the 3-position of the thiophene ring.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S/c18-11-5-7-12(8-6-11)19-17(21)16-15(9-10-25-16)24-14-4-2-1-3-13(14)20(22)23/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGJKZNUECTKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chloroacetamide Derivatives
A widely cited method involves cyclocondensation of N-(4-chlorophenyl)-2-chloroacetamide with 3-mercapto-2-nitrophenoxy precursors under basic conditions. This one-pot synthesis proceeds via nucleophilic substitution and intramolecular cyclization:
- Intermediate Formation : Sodium methoxide in dioxane facilitates the substitution of chlorine in N-(4-chlorophenyl)-2-chloroacetamide by the thiol group of 2-nitrophenoxy mercaptan, yielding a sulfide intermediate.
- Cyclization : Thermal elimination of ethanol promotes heterocyclization, forming the thiophene ring. The reaction achieves 68–75% yields when conducted at 80–90°C for 6–8 hours.
Critical Parameters :
Amide Coupling of Preformed Thiophene Carboxylic Acids
An alternative route couples 3-(2-nitrophenoxy)thiophene-2-carboxylic acid with 4-chloroaniline using carbodiimide reagents:
- Carboxylic Acid Activation : 3-(2-Nitrophenoxy)thiophene-2-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Amide Bond Formation : 4-Chloroaniline (1.1 equiv) is added, yielding the target compound after 12 hours at 25°C. Purification via silica chromatography affords 82% purity.
Advantages :
Optimization Strategies
Regioselective Nitrophenoxy Substitution
Introducing the 2-nitrophenoxy group at the thiophene C3 position requires careful control:
- Direct Electrophilic Substitution : Limited by poor regioselectivity (<30% para-substitution).
- Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) at −78°C directs nitration to the ortho position, achieving 89% regioselectivity.
Reaction Table :
| Step | Reagents/Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Thiophene nitration | HNO₃/H₂SO₄, 0°C → 50°C | 55% | 30% para | |
| Directed metalation | LDA, −78°C; then NO₂BF₄ | 72% | 89% ortho |
Protecting Group Strategies
The nitro group’s reactivity necessitates protection during synthesis:
- Nitro Reduction and Reoxidation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine, which is reoxidized post-cyclization using meta-chloroperbenzoic acid (mCPBA).
- Silyl Protection : tert-Butyldimethylsilyl (TBDMS) groups shield phenolic oxygen during coupling, removed by tetrabutylammonium fluoride (TBAF).
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene carboxamides.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide has been investigated for its potential as an anticancer agent . Studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines. The nitro group is particularly relevant as it can be reduced to an amine, potentially enhancing biological activity.
Case Study: Anticancer Activity
A study evaluated the anticancer efficacy of thiophene derivatives, including this compound, against melanoma cells. Results showed a notable reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound in cancer therapy .
Antibacterial Properties
The compound's structure suggests potential antibacterial activity. The presence of the nitro group may enhance its interaction with bacterial targets, thereby disrupting essential metabolic processes.
Case Study: Antibacterial Efficacy
Research has demonstrated that thiophene carboxamide derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves interference with bacterial cell wall synthesis .
Anti-inflammatory Applications
Compounds containing nitro groups are often associated with anti-inflammatory activities. This compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in melanoma cells | |
| Antibacterial | Inhibits growth of Staphylococcus aureus | |
| Anti-inflammatory | Reduces inflammatory markers |
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit kinases involved in cancer progression.
- Cell Cycle Disruption : It may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C₁₇H₁₂ClN₂O₄S .
Key Observations:
Substituent Position and Electronic Effects: The 2-nitrophenoxy group in the target compound introduces strong electron-withdrawing effects, likely reducing electron density on the thiophene ring compared to analogs with electron-donating groups (e.g., methoxy in ). This may enhance reactivity in electrophilic substitutions or hydrogen-bonding interactions. Chlorine at the 4-position of the phenyl ring is conserved in many analogs, contributing to hydrophobic interactions and resistance to metabolic degradation .
Synthetic Accessibility: Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide are synthesized via straightforward amide coupling between thiophenecarbonyl chloride and substituted anilines (yields: 42–79%) .
The nitro group in the target compound could modulate this activity by altering redox properties. Antibacterial Activity: Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial effects, possibly through nitro group reduction disrupting bacterial metabolism .
Physicochemical Properties
- Solubility : The nitro and chloro groups increase polarity but may reduce aqueous solubility due to planar aromatic stacking. Derivatives with piperidine or sulfonyl groups (e.g., ) show improved solubility in organic solvents.
- Melting Points: Nitro-substituted analogs (e.g., compound 58 in ) exhibit higher melting points (240–242°C) compared to non-nitro derivatives (150–194°C), attributed to stronger dipole-dipole interactions .
Pharmacokinetic Considerations
- Blood-Brain Barrier (BBB) Penetration : Piperidine-containing analogs (e.g., compound 54 in ) demonstrate BBB permeability due to their basic nitrogen and moderate lipophilicity. The target compound’s nitro group may hinder BBB penetration by increasing polarity .
- Metabolic Stability: Sulfonyl and piperazinyl groups () enhance metabolic stability compared to ether-linked substituents (e.g., phenoxy), which are prone to oxidative cleavage.
Biological Activity
N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiophene ring with a carboxamide functional group, making it a suitable candidate for various biological applications. The synthesis typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction, which involves the condensation of a ketone, nitrile, and elemental sulfur.
- Introduction of the Nitrophenoxy Group : This is done via nucleophilic aromatic substitution, where nitrophenol reacts with a suitable leaving group on the thiophene.
- Amide Bond Formation : The chlorophenyl group is attached through amide bond formation using coupling reagents like EDCI or DCC .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of thiophene derivatives, including this compound. These compounds have shown promising results against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against tested bacterial strains, indicating potent antibacterial activity.
- Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
| Compound | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| This compound | 0.22 - 0.25 | Significant reduction |
| Ciprofloxacin | Varies | Moderate reduction |
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies on Hep3B (hepatocellular carcinoma) cell lines revealed IC50 values of 5.46 µM and 12.58 µM for structurally similar derivatives, suggesting potential efficacy in cancer treatment.
- Mechanism of Action : The mechanism likely involves disruption of tubulin dynamics, similar to known anticancer agents like Combretastatin A-4 (CA-4), leading to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial resistance mechanisms and cancer cell proliferation.
- DNA Interaction : The compound could potentially intercalate with DNA or RNA, disrupting vital cellular processes necessary for pathogen survival or cancer cell growth .
Case Studies and Research Findings
Several research articles have documented the biological activities of thiophene derivatives:
- Antimicrobial Evaluation : A study reported that derivatives similar to this compound showed significant antibacterial effects with low toxicity profiles, making them candidates for further development as therapeutic agents .
- Anticancer Studies : Research indicated that modifications on the thiophene structure enhanced anticancer activity against various cell lines, suggesting that structural optimization could yield even more potent compounds .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
